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Compound of Interest

Compound Name: N-Nitroso Fluoxetine

Cat. No.: B8145674

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products continues to be a significant
concern for regulatory bodies and manufacturers worldwide. These compounds, classified as
probable human carcinogens, can form during drug synthesis, formulation, or storage. This
guide provides a comparative analysis of N-Nitroso Fluoxetine, a nitrosamine impurity
associated with the widely prescribed antidepressant Fluoxetine, and other common
nitrosamine impurities. This objective comparison, supported by experimental data, aims to
equip researchers, scientists, and drug development professionals with a comprehensive
understanding of the risks, analytical challenges, and toxicological profiles of these critical
impurities.

Executive Summary

N-Nitroso Fluoxetine is a nitrosamine drug substance-related impurity (NDSRI) that has been
shown to be mutagenic in both bacterial and mammalian cell-based assays. While it is
genotoxic, studies suggest its potency may be lower than some other well-characterized
nitrosamines. The formation of N-Nitroso Fluoxetine and other nitrosamines is typically a
result of a reaction between a secondary or tertiary amine and a nitrosating agent. Regulatory
agencies have established strict acceptable intake (Al) limits for many nitrosamines to mitigate
the potential cancer risk. Sensitive analytical methods, primarily Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass
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Spectrometry (GC-MS/MS), are essential for the detection and quantification of these impurities

at trace levels.

Data Presentation: A Comparative Overview

The following tables summarize key data points for N-Nitroso Fluoxetine and a selection of

other significant nitrosamine impurities.

Table 1: Physicochemical Properties and Regulatory Limits
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Molecular Acceptable
. o Molecular .
Impurity Name  Abbreviation Weight (g/mol  Intake (Al)
Formula .
) Limit (ng/day)
Not yet officially
N-Nitroso established,; risk
] - C17H17F3N202 338.32
Fluoxetine assessment
required[1][2]
N-
Nitrosodimethyla ~ NDMA C2HsN20 74.08 96[3]
mine
N-
Nitrosodiethylami  NDEA C4H10N20 102.14 26.5[3]
ne
N-Nitroso-N-
methyl-4-
] ) NMBA CsH10N203 146.14 96[3]
aminobutyric
acid
N-
Nitrosodiisopropy  NDIPA CeH14N20 130.19 26.5
lamine
N-
Nitrosoethylisopr  NEIPA CsH12N20 116.16 26.5
opylamine
N-
Nitrosodibutylami  NDBA CsH1sN20 158.24 26.5
ne
Table 2: Comparative Genotoxicity Data
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Impurity Name

Ames Test Result

Mammalian Cell
Mutagenicity

Notes

N-Nitroso Fluoxetine

Positive

Positive (TK6 and
HepaRG cells)

Induces micronuclei
formation after
metabolic activation.
Potency appears
lower than some other
NDSRIs like N-

nitroso-nortriptyline.

N-

Positive (with

Potent mutagen and

Nitrosodimethylamine ] o Positive ]
metabolic activation) carcinogen.
(NDMA)
N-Nitrosodiethylamine  Positive (with Positi Potent mutagen and
ositive
(NDEA) metabolic activation) carcinogen.
Mutagenic potency
N-Nitrosodibutylamine  Positive (with - can be higher than
Positive

(NDBA)

metabolic activation)

NDMA and NDEA in

some assays.

Experimental Protocols

Accurate and sensitive detection of nitrosamine impurities is critical. The following are outlines

of widely accepted experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS) for Nitrosamine Analysis

This method is highly sensitive and specific, making it suitable for quantifying trace levels of

nitrosamines in drug substances and products.

1. Sample Preparation:

o Accurately weigh approximately 100 mg of the drug substance or ground drug product.

e Dissolve the sample in a suitable solvent mixture (e.g., 50:50 methanol:water).
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e Sonicate for 30 minutes to ensure complete dissolution.
o Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.
o Collect the supernatant and dilute with water.

o Spike with an appropriate internal standard (e.g., deuterated nitrosamine standards) for
accurate quantification.

2. Chromatographic Conditions:

e LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column is commonly used.

e Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic
acid in water) and an organic phase (e.g., methanol or acetonitrile).

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.

o Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure
reproducible chromatography.

3. Mass Spectrometric Conditions:
o Mass Spectrometer: A triple quadrupole mass spectrometer (TQMS).

« lonization Source: Atmospheric Pressure Chemical lonization (APCI) is often preferred for
small, volatile nitrosamines, while Electrospray lonization (ESI) is suitable for larger, less
volatile NDSRISs.

o Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Specific precursor-to-product ion transitions for each nitrosamine are monitored.

Gas Chromatography-Tandem Mass Spectrometry (GC-
MS/MS) for Nitrosamine Analysis
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GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.
1. Sample Preparation:

o For water-soluble samples, dissolve a known amount in an alkaline solution (e.g., 1M
NaOH).

o Perform a liquid-liquid extraction with an organic solvent like dichloromethane.
e For samples soluble in organic solvents, dissolve directly in a suitable solvent.
« Filter the extract through a syringe filter (e.g., 0.2 um PTFE) before injection.
o Spike with an appropriate internal standard (e.g., deuterated nitrosamines).

2. Chromatographic Conditions:

o GC System: A gas chromatograph equipped with an autosampler.

e Column: A capillary column with a suitable stationary phase (e.g., a low-bleed phenyl-arylene
polymer).

o Carrier Gas: Helium at a constant flow rate.

 Injection Mode: Splitless injection is often used to maximize sensitivity.

e Temperature Program: A programmed temperature ramp to separate the nitrosamines.
3. Mass Spectrometric Conditions:

e Mass Spectrometer: A triple quadrupole mass spectrometer.

« lonization Source: Electron lonization (El).

o Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific ion transitions for
each analyte.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8145674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Enhanced Ames Test for Mutagenicity Assessment of
Nitrosamines

The standard Ames test can have reduced sensitivity for some nitrosamines. An enhanced
protocol is therefore recommended.

1. Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used.

2. Metabolic Activation: The assay should be performed with and without a metabolic activation
system (S9 mix). For nitrosamines, a higher concentration of S9 mix (e.g., 30% v/v) from
hamster or rat liver is recommended. Hamster liver S9 is often more sensitive.

3. Assay Type: The pre-incubation method is preferred over the plate incorporation method. A
30-minute pre-incubation of the test substance with the bacteria and S9 mix is recommended.

4. Vehicle: The choice of solvent is critical. Water or methanol is preferred over DMSO, which
can inhibit the metabolic activation of some nitrosamines.

5. Positive Controls: Appropriate positive controls for each tester strain, both with and without
S9 activation, must be included.

6. Data Analysis: A positive result is typically defined as a dose-related increase in the number
of revertant colonies that is at least double the background (solvent control) count.

Mandatory Visualizations

The following diagrams illustrate key concepts related to N-Nitroso Fluoxetine and
nitrosamine impurities.
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Caption: Formation pathway of N-Nitroso Fluoxetine.
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Caption: Analytical workflow for nitrosamine testing.
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Caption: Carcinogenic signaling pathway of nitrosamines.

Conclusion

The control of nitrosamine impurities, including N-Nitroso Fluoxetine, is a critical aspect of
pharmaceutical quality and safety. This guide has provided a comparative analysis, highlighting
the genotoxic potential of N-Nitroso Fluoxetine and contextualizing it with other common
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nitrosamines. The provided experimental protocols offer a foundation for the development of
robust analytical methods for their detection and quantification. Continuous vigilance, rigorous
risk assessment, and the application of sensitive analytical techniques are paramount to
ensuring the safety and quality of pharmaceutical products for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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